molecular formula C17H14ClN3O3 B5097866 N-[2-(4-chlorophenoxy)ethyl]-5-nitroquinolin-8-amine

N-[2-(4-chlorophenoxy)ethyl]-5-nitroquinolin-8-amine

Cat. No.: B5097866
M. Wt: 343.8 g/mol
InChI Key: GZZFHFXYHAJRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenoxy)ethyl]-5-nitroquinolin-8-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with a nitro group at the 5-position and an amine group at the 8-position, which is further linked to a 4-chlorophenoxyethyl moiety. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-5-nitroquinolin-8-amine typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration of Quinoline: The starting material, quinoline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Amination: The nitroquinoline is then subjected to amination, where an amine group is introduced at the 8-position using reagents such as ammonia or primary amines under suitable conditions.

    Etherification: The final step involves the etherification of the amine derivative with 2-(4-chlorophenoxy)ethyl bromide in the presence of a base like potassium carbonate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenoxy)ethyl]-5-nitroquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenoxy moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like thiols, amines, or alkoxides.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: 5-aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]-5-nitroquinolin-8-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating infectious diseases and cancer.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-5-nitroquinolin-8-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal function. It may also inhibit enzymes involved in critical biological processes.

    Pathways Involved: The compound can induce oxidative stress, leading to cell damage and apoptosis. It may also interfere with cell signaling pathways, affecting cell proliferation and survival.

Comparison with Similar Compounds

N-[2-(4-chlorophenoxy)ethyl]-5-nitroquinolin-8-amine can be compared with other quinoline derivatives:

    Similar Compounds: Quinoline, 5-nitroquinoline, 8-aminoquinoline, 4-chlorophenoxyethylamine.

    Uniqueness: The presence of both the nitro and amine groups on the quinoline ring, along with the 4-chlorophenoxyethyl moiety, gives this compound unique chemical and biological properties that are not observed in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-5-nitroquinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-12-3-5-13(6-4-12)24-11-10-19-15-7-8-16(21(22)23)14-2-1-9-20-17(14)15/h1-9,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZFHFXYHAJRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)NCCOC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.